4-Chloro-6,7-dimethoxy-2-methylquinazoline
Overview
Description
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2 . It has a molecular weight of 238.67 and is a solid at room temperature . It is a useful synthetic intermediate in the preparation of epidermal growth factors .
Synthesis Analysis
The synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline can be achieved from 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one . The detailed reaction conditions and yield are not available in the search results.Molecular Structure Analysis
The InChI code for 4-Chloro-6,7-dimethoxy-2-methylquinazoline is 1S/C11H11ClN2O2/c1-6-13-8-5-10 (16-3)9 (15-2)4-7 (8)11 (12)14-6/h4-5H,1-3H3 . The exact structure visualization is not available in the search results.Physical And Chemical Properties Analysis
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a solid at room temperature . It has a molecular weight of 238.67 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Molecular Structure and Bonding
4-Amino-2-chloro-6,7-dimethoxyquinazoline, a variant of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, forms base-paired N-H...N hydrogen-bonded dimers in the solid state, demonstrating its potential in molecular bonding studies. This compound's molecular structure, including the quinazoline moieties flanked by methanol molecules through N-H-O hydrogen bonding, is significant for understanding interactions in crystallography and molecular design (Lai, Bo & Huang, 1997).
Synthesis and Industrial Application
The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the production of quinazoline drugs such as terazosin, highlights its industrial relevance. This synthesis involves various chemical processes such as methylation, nitration, oxidation, and chlorination, and yields about 37% after process improvements, indicating its feasibility for large-scale production (Xu Guangshan, 2011).
DNA Interaction and Potential Pharmacophore
The design and synthesis of N-alkylanilinoquinazoline derivatives from 4-chloro-6,7-dimethoxyquinazoline reveal significant DNA interaction. This discovery is pivotal in the field of pharmacology and drug design, as these molecules have been evaluated for their cytotoxic activities and potential as DNA intercalating agents. The N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus specifically has been identified as an efficient pharmacophore for DNA binding, opening avenues for novel drug development (Garofalo et al., 2010).
Application in Catalysis
The catalytic action of azolium salts involving 4-chloroquinazolines demonstrates the compound's potential in organic synthesis. This process, involving the replacement of the chlorine atom with an aroyl group, showcases the versatility of 4-chloro-6,7-dimethoxy-2-methylquinazoline in catalytic reactions, contributing to the synthesis of diverse chemical compounds (Miyashita et al., 1992).
Antihypoxic Activity
Research on the antihypoxic activity of derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (a related compound) reveals potential medicinal applications. The targeted synthesis of N-R-amides and their evaluation as antihypoxic agents, with some showing high efficacy and low toxicity, underscores the potential of 4-Chloro-6,7-dimethoxy-2-methylquinazoline derivatives in therapeutic applications (Ukrainets, Mospanova & Davidenko, 2014)
Safety And Hazards
The safety information for 4-Chloro-6,7-dimethoxy-2-methylquinazoline includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
4-chloro-6,7-dimethoxy-2-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTOWTBCVHATEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440789 | |
Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxy-2-methylquinazoline | |
CAS RN |
50377-49-6 | |
Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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